3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid is a heterocyclic compound that contains both a triazine ring and a benzoic acid moiety
Mechanism of Action
Target of Action
Similar triazine derivatives have been investigated for their antimicrobial, antimalarial, anti-cancer, and anti-viral activities .
Mode of Action
It’s known that triazine derivatives interact with their targets, leading to changes that can inhibit the growth of bacteria, viruses, and cancer cells .
Biochemical Pathways
It’s known that triazine derivatives can interfere with various biological processes, including dna replication, protein synthesis, and metabolic pathways .
Result of Action
Similar triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that the triazine ring in the compound has a strong electron-withdrawing effect, which can influence its interactions with other biomolecules
Cellular Effects
Some studies have suggested that triazine derivatives may have antimicrobial activity, indicating that they could influence cell function
Molecular Mechanism
It is known that the compound can interact with other molecules through its amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid typically involves the reaction of cyanuric chloride with 4-aminobenzoic acid. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by the amino group of the 4-aminobenzoic acid . This reaction can be carried out under conventional heating or using microwave irradiation, which often results in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential antimicrobial and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid include other triazine derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a triazine ring and a benzoic acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various biologically active molecules and advanced materials .
Properties
IUPAC Name |
3-(3-amino-1,2,4-triazin-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-13-8(5-12-14-10)6-2-1-3-7(4-6)9(15)16/h1-5H,(H,15,16)(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGXKRABZRXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.